Atovaquone-d5

Descripción general

Descripción

Atovaquone-d5 is a deuterated analog of atovaquone, a hydroxynaphthoquinone compound. It is primarily used as an antimalarial and antiprotozoal agent. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and as an internal standard in mass spectrometry.

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Atovaquone-d5 is extensively utilized in pharmacokinetic studies to provide insights into the behavior of Atovaquone within biological systems. Its deuterium labeling allows for precise tracking in mass spectrometry analyses.

| Study Focus | Findings |

|---|---|

| Absorption | Rapid absorption with peak plasma concentrations reached within 2-4 hours. |

| Distribution | Volume of distribution approximately 0.6 L/kg. |

| Metabolism | Identified metabolites include hydroxy-atovaquone and others. |

Metabolic Studies

Research involving this compound has elucidated metabolic pathways critical for understanding drug interactions and resistance mechanisms.

- Metabolite Identification : Studies have shown that Atovaquone undergoes extensive metabolism, producing several metabolites that can be traced using this compound as an internal standard .

Drug Development

This compound plays a crucial role in the development of new antimalarial drugs. Its stability and traceability make it an ideal candidate for use in preclinical and clinical trials.

| Drug Combination | Efficacy |

|---|---|

| Atovaquone + Proguanil | High cure rates observed in clinical settings . |

| New Antiparasitic Agents | Used as a reference standard to evaluate new compounds. |

Biomedical Research

This compound is investigated for its potential anticancer properties, particularly its effects on mitochondrial function and apoptosis induction in cancer cells.

- Cancer Research Findings : In vitro studies have demonstrated that this compound induces apoptosis in breast cancer cell lines, highlighting its potential as an anticancer agent .

Case Study 1: Antimalarial Efficacy

A clinical study evaluated the efficacy of Atovaquone in combination with Proguanil against Plasmodium falciparum malaria. The combination therapy resulted in a cure rate exceeding 97% among treated patients, showcasing the effectiveness of Atovaquone when used alongside other antimalarials .

Case Study 2: Anticancer Properties

In laboratory settings, this compound was tested against various breast cancer cell lines. Results indicated significant growth inhibition and apoptosis induction, suggesting its potential role as an adjunct therapy in cancer treatment .

Mecanismo De Acción

Target of Action

Atovaquone-d5, a derivative of Atovaquone, primarily targets the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain . This complex plays a crucial role in cellular respiration and energy production. This compound also targets other proteins such as PDGFRβ and STAT3 , which are involved in cell proliferation and survival.

Mode of Action

This compound, being a hydroxy-1,4-naphthoquinone analogue of ubiquinone (Co-enzyme Q10), selectively inhibits the mitochondrial electron transport . It interferes with the function of ubiquinone by blocking electron transfer, which disrupts the mitochondrial membrane potential and halts ATP synthesis . This leads to the inhibition of cellular respiration and energy production, causing cell death .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the PDGFRβ/NF-κB signaling pathway , leading to the suppression of EMT-related proteins and related inflammatory factors . It also inhibits the HER2/β-Catenin signaling pathway , reducing the expression of downstream molecules such as pGSK-3β, TCF-4, cyclin D1, and c-Myc .

Pharmacokinetics

This compound, like Atovaquone, is highly lipophilic . It exhibits low water solubility, which can lead to variable absorption and bioavailability . Its pharmacokinetics can be improved by formulating it as a prodrug or using other strategies to enhance its solubility . The drug is detected in plasma at concentrations ranging from 250 to 50000 ng/mL .

Result of Action

This compound induces apoptosis and inhibits the growth of cancer cells . It reduces the expression of HER2, β-catenin, and c-Myc, and promotes an increase in apoptosis . It also inhibits oxygen consumption and induces aerobic glycolysis (the Warburg effect), as well as oxidative stress .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of oxygen can affect the drug’s ability to inhibit oxygen consumption and induce the Warburg effect . Additionally, the drug’s efficacy can be affected by the presence of other drugs or substances in the environment .

Análisis Bioquímico

Biochemical Properties

Atovaquone-d5 serves as a versatile reagent in biochemical and physiological studies . Its utility lies in its ability to label proteins and other molecules, allowing for precise tracking and analysis . Acting as a protonophore, this compound holds the unique capability of transporting protons across biological membranes .

Cellular Effects

This compound has been shown to have anticancer effects. It induces apoptosis and inhibits the growth of all the breast cancer cell lines tested, including several patient-derived cells . It also inhibits the expression of E-cadherin protein, and promotes the protein expression of N-cadherin, vimentin, ZEB1, Snail and Slug .

Molecular Mechanism

This compound is thought to act by selectively affecting mitochondrial electron transport and parallel processes such as ATP and pyrimidine biosynthesis in atovaquone-responsive parasites . It also inhibits the expression of NF-κB (p-P65) and related inflammatory factors .

Metabolic Pathways

This compound is thought to affect metabolic pathways by selectively inhibiting mitochondrial electron transport, which in turn affects ATP and pyrimidine biosynthesis .

Transport and Distribution

This compound, being a highly lipophilic drug, is extensively bound to plasma proteins .

Subcellular Localization

This compound is thought to act on the mitochondria due to its ability to inhibit mitochondrial electron transport .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of atovaquone-d5 involves the incorporation of deuterium atoms into the atovaquone molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) and a suitable catalyst under controlled conditions to replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry is common to verify the deuterium incorporation and overall quality of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Atovaquone-d5 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in this compound can be oxidized to form quinone derivatives.

Reduction: The quinone moiety can be reduced to hydroquinone under specific conditions.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Comparación Con Compuestos Similares

Atovaquone-d5 is compared with other similar compounds such as:

Ubiquinone: Both are quinone derivatives, but this compound has a higher specificity for parasitic mitochondria.

Lawsone: Another hydroxynaphthoquinone, but this compound is more effective in inhibiting the electron transport chain.

This compound’s uniqueness lies in its deuterium labeling, which enhances its utility in research applications, particularly in mass spectrometry and pharmacokinetic studies.

Actividad Biológica

Atovaquone-d5 is a deuterated analog of atovaquone, primarily recognized for its role in treating various parasitic infections, including malaria and Pneumocystis pneumonia. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, resistance patterns, and potential therapeutic applications.

This compound retains the core structure of atovaquone, which is a hydroxynaphthoquinone. Its mechanism of action is primarily linked to its inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This inhibition disrupts ATP synthesis and leads to a collapse of the mitochondrial membrane potential in susceptible parasites such as Plasmodium falciparum and Pneumocystis carinii .

| Target Organism | Mechanism of Action |

|---|---|

| Plasmodium falciparum | Inhibition of cytochrome bc1 complex |

| Pneumocystis carinii | Unknown mechanism; potential mitochondrial effects |

| Toxoplasma gondii | Inhibition of mitochondrial processes |

Pharmacokinetics

This compound exhibits similar pharmacokinetic properties to atovaquone, characterized by high lipophilicity and extensive protein binding (over 99.9%). The bioavailability is notably low and variable, significantly influenced by dietary factors. When taken with food, bioavailability can increase to approximately 47%, compared to 23% when fasting .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability (with food) | ~47% |

| Bioavailability (fasting) | ~23% |

| Volume of Distribution | 0.60 ± 0.17 L/kg |

| Half-life | 2.2 to 3.2 days |

| Clearance | 10.4 ± 5.5 ml/min |

Resistance Patterns

Resistance to this compound has been documented, particularly in P. falciparum, where point mutations in the cytochrome b gene are implicated. These mutations can lead to treatment failures when atovaquone is used as monotherapy . The introduction of combination therapies, such as atovaquone-proguanil (AP), has been a strategic response to mitigate resistance development .

Case Study: Resistance in Malaria Treatment

A notable case study involved three patients who exhibited resistance to atovaquone during treatment for severe malaria. Genetic analysis revealed mutations in the cytochrome b gene, which correlated with treatment failure despite standard dosing regimens . This highlights the necessity for ongoing surveillance and potential adjustments in treatment protocols.

Clinical Applications and Efficacy

This compound demonstrates significant efficacy against a range of protozoan parasites:

- Malaria : Effective against asexual stages of P. falciparum.

- Pneumocystis pneumonia : Used as a prophylactic and therapeutic agent.

- Toxoplasmosis : Shows good in vitro activity.

The recommended dosing regimen for malaria treatment involves a total daily dose of 1500 mg, administered in two divided doses for three days . For prophylaxis against malaria, it is advised to initiate treatment one or two days prior to exposure and continue for seven days post-exposure.

Adverse Effects

This compound is generally well tolerated; however, some adverse reactions have been reported, including gastrointestinal symptoms such as nausea and abdominal pain. Importantly, it does not exhibit significant myelosuppressive effects, making it suitable for immunocompromised patients .

Propiedades

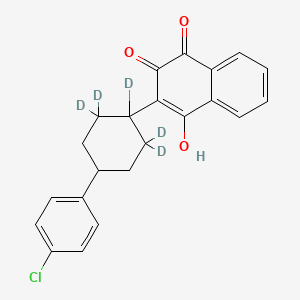

IUPAC Name |

3-[4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2/i7D2,8D2,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJMWHQBCZFXBR-YNUDWXFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(C1([2H])C2=C(C3=CC=CC=C3C(=O)C2=O)O)([2H])[2H])C4=CC=C(C=C4)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675642 | |

| Record name | 3-[4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217612-80-0 | |

| Record name | 3-[4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is the purity of Atovaquone-d5 critical in bioanalytical methods using LC/MS/MS?

A1: this compound, a deuterated form of Atovaquone, is commonly used as an internal standard (IS) in LC/MS/MS methods for quantifying Atovaquone in biological samples. The research highlights that the presence of impurities, such as this compound to Atovaquone-d8, in the Atovaquone-d4 reference standard can significantly impact method validation []. These impurities may interfere with the accurate quantification of Atovaquone, leading to inaccurate results. Therefore, ensuring high purity of this compound is crucial for reliable and robust bioanalytical method development and validation.

Q2: What steps can be taken to address purity concerns regarding Atovaquone-d4 as an internal standard?

A2: The study emphasizes the importance of scrutinizing the certificate of analysis and even considering recertification of the Atovaquone-d4 standard if the isotopic purity doesn't meet the claimed specifications []. This ensures that the IS used is of acceptable quality and minimizes the risk of impurities interfering with Atovaquone quantification.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.